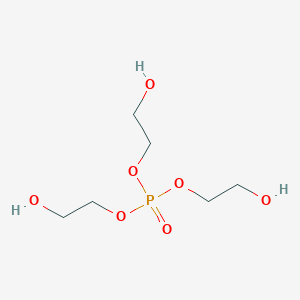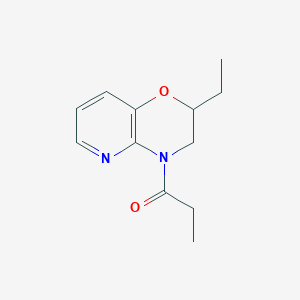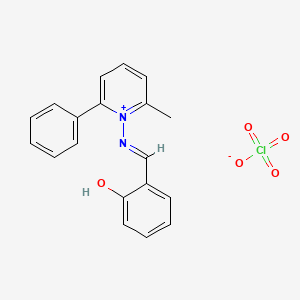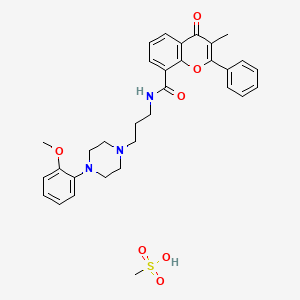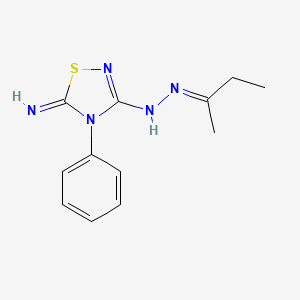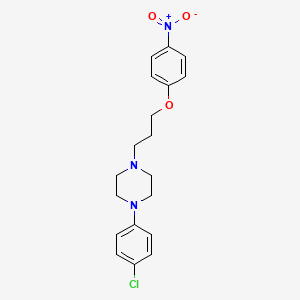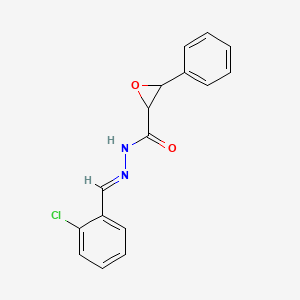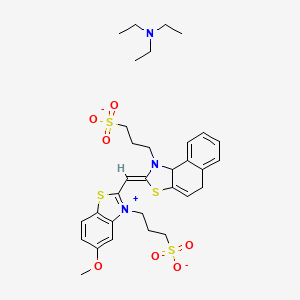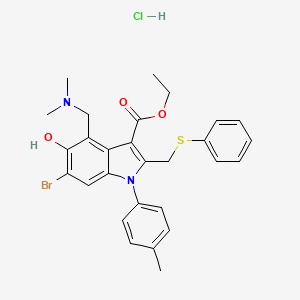
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is a chemical compound that features both difluoroethoxy and trifluoromethyl groups attached to a benzenesulfonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzenesulfonic acid scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts, such as difluoromethylating agents and trifluoromethylating agents, under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes often utilize metal-based catalysts and specialized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the sulfonic acid group or the aromatic ring can be targeted.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of ethers, amines, or thiols .
Scientific Research Applications
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- has several scientific research applications:
Pharmaceuticals: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties like chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2-(trifluoromethyl)-: Lacks the difluoroethoxy group, which may result in different chemical properties and applications.
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Benzenesulfonic acid, 4-(trifluoromethyl)-: The trifluoromethyl group is positioned differently, which can influence the compound’s chemical behavior
Uniqueness
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is unique due to the presence of both difluoroethoxy and trifluoromethyl groups on the benzenesulfonic acid scaffold. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1041752-27-5 |
|---|---|
Molecular Formula |
C9H7F5O4S |
Molecular Weight |
306.21 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H7F5O4S/c10-7(11)4-18-6-3-1-2-5(9(12,13)14)8(6)19(15,16)17/h1-3,7H,4H2,(H,15,16,17) |
InChI Key |
MGLIXTMHEDMOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


